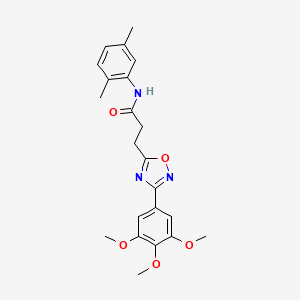![molecular formula C24H21FN2O2S B7694192 2-[4-(diethylsulfamoyl)phenoxy]-N-(2-methoxyethyl)acetamide](/img/structure/B7694192.png)
2-[4-(diethylsulfamoyl)phenoxy]-N-(2-methoxyethyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[4-(diethylsulfamoyl)phenoxy]-N-(2-methoxyethyl)acetamide, also known as DMSA, is a chemical compound that has been extensively studied for its potential as a therapeutic agent. It is a sulfonamide derivative that has shown promise in the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders.
科学研究应用
2-[4-(diethylsulfamoyl)phenoxy]-N-(2-methoxyethyl)acetamide has been extensively studied for its potential as a therapeutic agent. It has shown promise in the treatment of cancer, inflammation, and neurodegenerative disorders. In cancer research, 2-[4-(diethylsulfamoyl)phenoxy]-N-(2-methoxyethyl)acetamide has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. In inflammation research, 2-[4-(diethylsulfamoyl)phenoxy]-N-(2-methoxyethyl)acetamide has been shown to reduce inflammation in animal models of arthritis and colitis. In neurodegenerative disorder research, 2-[4-(diethylsulfamoyl)phenoxy]-N-(2-methoxyethyl)acetamide has been shown to protect against the toxicity of beta-amyloid, a protein that is implicated in the development of Alzheimer's disease.
作用机制
The mechanism of action of 2-[4-(diethylsulfamoyl)phenoxy]-N-(2-methoxyethyl)acetamide is not fully understood, but it is thought to involve the inhibition of various enzymes and signaling pathways. In cancer research, 2-[4-(diethylsulfamoyl)phenoxy]-N-(2-methoxyethyl)acetamide has been shown to inhibit the activity of matrix metalloproteinases, which are enzymes that are involved in the breakdown of extracellular matrix and the invasion of cancer cells. In inflammation research, 2-[4-(diethylsulfamoyl)phenoxy]-N-(2-methoxyethyl)acetamide has been shown to inhibit the activity of cyclooxygenase-2, an enzyme that is involved in the production of inflammatory mediators. In neurodegenerative disorder research, 2-[4-(diethylsulfamoyl)phenoxy]-N-(2-methoxyethyl)acetamide has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter that is important for memory and cognitive function.
Biochemical and Physiological Effects:
2-[4-(diethylsulfamoyl)phenoxy]-N-(2-methoxyethyl)acetamide has been shown to have various biochemical and physiological effects. In cancer research, 2-[4-(diethylsulfamoyl)phenoxy]-N-(2-methoxyethyl)acetamide has been shown to induce apoptosis, a process of programmed cell death, in cancer cells. In inflammation research, 2-[4-(diethylsulfamoyl)phenoxy]-N-(2-methoxyethyl)acetamide has been shown to reduce the production of inflammatory mediators, such as prostaglandins and cytokines. In neurodegenerative disorder research, 2-[4-(diethylsulfamoyl)phenoxy]-N-(2-methoxyethyl)acetamide has been shown to increase the levels of acetylcholine in the brain, which can improve memory and cognitive function.
实验室实验的优点和局限性
2-[4-(diethylsulfamoyl)phenoxy]-N-(2-methoxyethyl)acetamide has several advantages for lab experiments. It is relatively easy to synthesize, and it is stable under normal laboratory conditions. It has also been shown to have low toxicity in animal models, making it a viable candidate for further research. However, 2-[4-(diethylsulfamoyl)phenoxy]-N-(2-methoxyethyl)acetamide has some limitations for lab experiments. It is not very soluble in water, which can make it difficult to administer in animal studies. It also has a short half-life in the body, which can limit its effectiveness as a therapeutic agent.
未来方向
There are several future directions for research on 2-[4-(diethylsulfamoyl)phenoxy]-N-(2-methoxyethyl)acetamide. In cancer research, further studies are needed to determine the optimal dose and duration of treatment for different types of cancer. In inflammation research, further studies are needed to determine the efficacy of 2-[4-(diethylsulfamoyl)phenoxy]-N-(2-methoxyethyl)acetamide in different animal models of inflammation. In neurodegenerative disorder research, further studies are needed to determine the long-term effects of 2-[4-(diethylsulfamoyl)phenoxy]-N-(2-methoxyethyl)acetamide on cognitive function and to explore its potential as a treatment for Alzheimer's disease. Overall, 2-[4-(diethylsulfamoyl)phenoxy]-N-(2-methoxyethyl)acetamide has shown great promise as a therapeutic agent, and further research is needed to fully explore its potential.
合成方法
2-[4-(diethylsulfamoyl)phenoxy]-N-(2-methoxyethyl)acetamide can be synthesized by reacting 4-chlorophenol with diethylsulfamoyl chloride in the presence of a base. The resulting intermediate is then reacted with 2-methoxyethylamine and acetic anhydride to yield 2-[4-(diethylsulfamoyl)phenoxy]-N-(2-methoxyethyl)acetamide. The synthesis of 2-[4-(diethylsulfamoyl)phenoxy]-N-(2-methoxyethyl)acetamide has been optimized to yield high purity and high yield, making it a viable candidate for further research.
属性
IUPAC Name |
1-(4-fluorobenzoyl)-N-(3-methylsulfanylphenyl)-3,4-dihydro-2H-quinoline-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21FN2O2S/c1-30-21-6-2-5-20(15-21)26-23(28)18-9-12-22-17(14-18)4-3-13-27(22)24(29)16-7-10-19(25)11-8-16/h2,5-12,14-15H,3-4,13H2,1H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMLOGRWNVQKJIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)NC(=O)C2=CC3=C(C=C2)N(CCC3)C(=O)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Fluorobenzoyl)-N-[3-(methylsulfanyl)phenyl]-1,2,3,4-tetrahydroquinoline-6-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

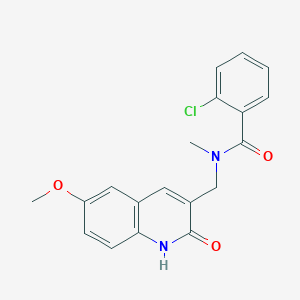

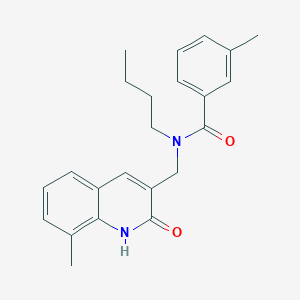
![5-[(2,6-dimethylphenyl)sulfamoyl]-N-ethyl-2-methylbenzamide](/img/structure/B7694144.png)
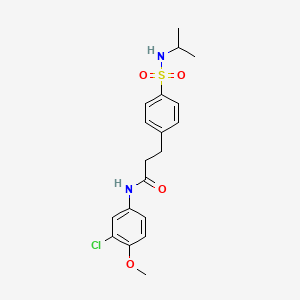

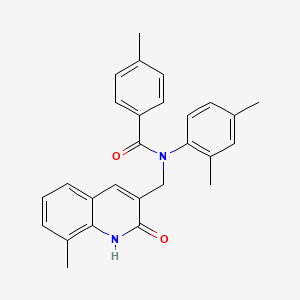
![3-(3-methoxyphenyl)-5-oxo-N-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7694172.png)

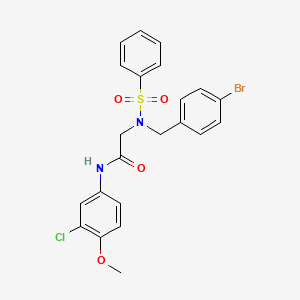
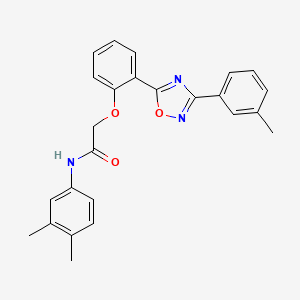
![2-(4-methoxyphenyl)-N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)acetamide](/img/structure/B7694196.png)
